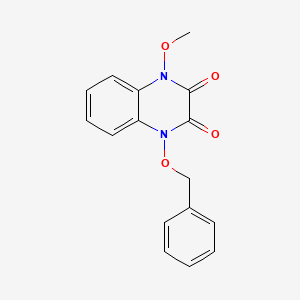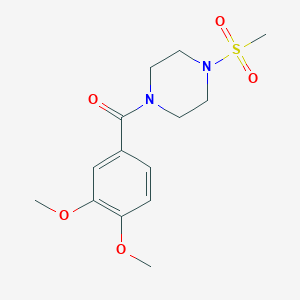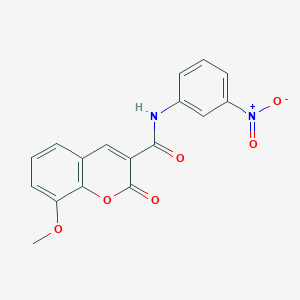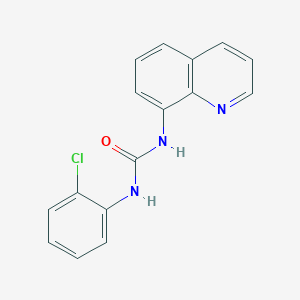![molecular formula C11H16N2O4 B5556124 4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)
4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and study of complex organic molecules like "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" involve understanding their synthesis pathways, molecular structure, and various properties. These compounds often find applications in diverse fields including materials science, pharmaceuticals, and organic chemistry research.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step chemical reactions, starting from simpler molecules. While specific synthesis routes for "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" are not detailed, related compounds such as 1,5-benzoxazepines and benzodiazepines have been synthesized through one-pot, microwave-assisted, solvent-free conditions, indicating the potential for innovative synthesis methods for similar complex molecules (Neochoritis et al., 2010).
Molecular Structure Analysis
Determining the molecular structure is crucial for understanding the behavior and reactivity of a compound. Techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations are commonly used. For example, the structure of closely related isoxazole derivatives has been elucidated through single crystal X-ray diffraction and DFT studies, offering insights into their geometric and electronic structures (Long et al., 2019).
Chemical Reactions and Properties
The reactivity and chemical behavior of organic molecules are influenced by their functional groups and molecular structure. For instance, the prototropic tautomerism and related reactivity of oxo/thioxo derivatives have been explored, shedding light on the stability and reactivity patterns of such compounds (Lamsabhi et al., 2002).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are fundamental for the practical application of any chemical compound. Studies on related compounds provide a basis for understanding how structural features affect these properties. For example, the physical form and stability of compounds can be significantly influenced by their crystal packing and intermolecular interactions, as demonstrated in structural analyses (Macías et al., 2011).
Chemical Properties Analysis
The chemical properties of a compound, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for its functional application. While direct studies on "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" are not found, research on similar molecules provides valuable insights. For example, the synthesis and reactivity of oxazolin-5-ones illustrate the impact of substituents on the molecule's behavior in chemical reactions (Singh & Singh, 2000).
科学的研究の応用
Prototropic Tautomerism in Heterocyclic Compounds
A study by Lamsabhi et al. (2002) explored the prototropic tautomerism of derivatives related to triazepines, emphasizing the stability of various tautomers through density functional theory (DFT) methods. This research is significant for understanding the chemical behavior and stability of complex heterocyclic compounds, which may be relevant to the study of "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" and its potential applications in scientific research (Lamsabhi et al., 2002).
Photochemical Studies and Intermediate Capture
Nunes et al. (2013) investigated the photochemistry of 3,5-dimethylisoxazole, capturing and characterizing elusive intermediates like nitrile ylides during isoxazole-oxazole photoisomerization. Such studies are pivotal for understanding the reactivity and transformation pathways of compounds with isoxazole units, potentially offering insight into the photochemical behavior of related compounds (Nunes et al., 2013).
Synthesis and Application in Heterocyclic Chemistry
Research by Bacchi et al. (2005) on the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation showcases methods for creating complex heterocyclic structures. This synthesis route could be of interest for developing novel compounds with similar backbones or functionalities as "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" (Bacchi et al., 2005).
Antioxidant Activity and Synthetic Methodologies
The study by Neochoritis et al. (2010) on the synthesis and evaluation of amino-1,5-benzoxazepines for antioxidant activity highlights the interest in synthesizing and assessing the biological activities of novel heterocyclic compounds. Such research indicates the broader scientific endeavor to discover and utilize complex molecules with potential therapeutic benefits (Neochoritis et al., 2010).
作用機序
The phthalazinone moiety of DDT26 was found to mimic the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 . Furthermore, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
将来の方向性
The development of novel therapeutic agents with different mechanisms of action is of significant clinical value, especially in the treatment of diseases like cancer where resistance to traditional chemotherapeutic agents is common . Isoxazole derivatives, such as “4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol”, present potential lead compounds for the development of potent anti-cancer agents targeting BRD4 .
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(6-hydroxy-1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7-10(8(2)17-12-7)11(15)13-3-4-16-6-9(14)5-13/h9,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSUPLYHAWDBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCOCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5556051.png)


![3-[(3-cyclohexylisoxazol-5-yl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B5556082.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)
![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

